molecular formula C25H24N4O3 B2850736 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 548749-16-2

1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2850736
CAS No.: 548749-16-2
M. Wt: 428.492
InChI Key: GBHHFZFJQOOLBY-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepine-derived urea class, characterized by a 1,4-benzodiazepin-3-yl core substituted with a urea moiety. The 4-ethoxyphenyl group at the urea nitrogen distinguishes it from other analogs. Benzodiazepine derivatives are widely explored for their pharmacological properties, including anxiolytic, anticonvulsant, and receptor-targeting activities.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-3-32-19-15-13-18(14-16-19)26-25(31)28-23-24(30)29(2)21-12-8-7-11-20(21)22(27-23)17-9-5-4-6-10-17/h4-16,23H,3H2,1-2H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHFZFJQOOLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a member of the benzodiazepine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4O3C_{24}H_{22}N_{4}O_{3}, with a molecular weight of 402.45 g/mol. Its structure includes a benzodiazepine core, which is crucial for its biological activity.

PropertyValue
Molecular Weight402.45 g/mol
Molecular FormulaC24H22N4O3
LogP4.1898
Polar Surface Area43.202 Ų

Anticancer Activity

Research indicates that benzodiazepine derivatives exhibit significant anticancer properties. For instance, pyrrolo[1,4]benzodiazepines have been shown to interact with DNA and inhibit cancer cell proliferation. These compounds can alkylate guanine residues in the DNA minor groove, leading to apoptosis in cancer cells .

Case Study:
A study explored the effectiveness of various benzodiazepine derivatives in inhibiting tumor growth in vivo. The results demonstrated that compounds similar to this compound significantly reduced tumor size in murine models .

Neuropharmacological Effects

Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). They act primarily as GABA_A receptor modulators, enhancing the inhibitory effects of GABA neurotransmission. This mechanism contributes to their sedative, anxiolytic, and anticonvulsant properties.

Mechanism of Action:
The compound's interaction with GABA_A receptors leads to increased chloride ion influx, resulting in hyperpolarization of neurons and decreased neuronal excitability .

Anti-inflammatory and Analgesic Properties

Studies have shown that certain benzodiazepine derivatives possess anti-inflammatory and analgesic effects. These compounds can inhibit pro-inflammatory cytokines and modulate pain pathways, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is closely related to their structural features. Modifications on the phenyl rings or the urea moiety can significantly alter their potency and selectivity for different biological targets.

Table: Summary of SAR Studies

ModificationEffect on Activity
Substitution on PhenylIncreased anticancer activity
Urea Group VariationsEnhanced GABA_A receptor affinity

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural analogs based on substituents, molecular weights, and biological activities:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Biological Data (IC50/Ki) References
1-(4-Ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 4-Ethoxyphenyl C33H30N4O4 546.64 N/A (Theoretical focus)
(R)-1-(3-Iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 3-Iodophenyl C23H19IN4O2 533.05 (M+Na) Radiolabeling applications
1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,6-Dichlorophenyl C23H18Cl2N4O2 453.32 N/A
1-(4-Chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 4-Chlorophenyl C23H19ClN4O2 418.88 IC50 = 22.0–81.3 nM (CCK-B)
1-(3-Methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 3-Methylphenyl (m-tolyl) C24H21N4O2 397.45 N/A
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,4-Dimethylphenyl C25H24N4O2 412.49 N/A

Key Observations :

  • The 4-ethoxyphenyl group, being electron-donating, may enhance π-π interactions in hydrophobic pockets .
  • Lipophilicity : The ethoxy group increases lipophilicity (logP ~4.5 estimated) compared to chlorophenyl (logP ~3.8) or methylphenyl (logP ~3.2) analogs, influencing blood-brain barrier penetration .
  • Biological Activity : The 4-chlorophenyl analog shows potent CCK-B receptor inhibition (IC50 = 22 nM), suggesting halogen substituents improve target affinity. Ethoxyphenyl variants may prioritize metabolic stability over potency .

Structural Diversity and Pharmacological Targets

  • γ-Secretase Inhibition : A related compound, Compound E (with a difluorophenyl-acetamide side chain), demonstrates γ-secretase inhibition (IC50 < 10 nM), highlighting structural flexibility for diverse targets .
  • Cholecystokinin (CCK) Receptors : Substitutions at the urea nitrogen critically influence CCK-B receptor affinity. For example, 4-chlorophenyl > 3-iodophenyl > ethoxyphenyl in potency .

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